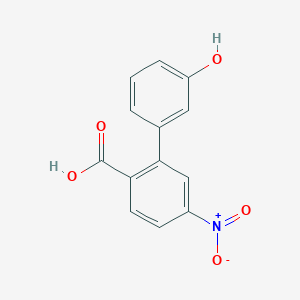
3-(4-Hydroxyphenyl)-2-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)-2-methylbenzoic acid, commonly referred to as 3-HPMA, is a phenolic compound found in nature. It is a major component of the essential oil of the plant species Rosmarinus officinalis, commonly known as rosemary. It is also found in the essential oils of other plants, such as Thymus vulgaris and Salvia sclarea. 3-HPMA has been studied extensively in recent years due to its potential medicinal properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
Wirkmechanismus
The exact mechanism of action of 3-HPMA is not yet fully understood. However, it is believed that 3-HPMA exerts its medicinal properties by modulating the activity of certain enzymes, such as cytochrome P450, and by interacting with various receptors, such as PPAR-gamma. It is also believed to have an effect on cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
In vitro studies have shown that 3-HPMA has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to have an effect on the expression of certain genes, including those involved in the regulation of inflammation, apoptosis, and cell proliferation. In addition, 3-HPMA has been found to modulate the activity of certain enzymes, such as cytochrome P450, and to interact with various receptors, such as PPAR-gamma.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-HPMA in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in various concentrations, such as 95%. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively weak compound and can be easily degraded by oxygen and other reactive compounds.
Zukünftige Richtungen
The potential medicinal properties of 3-HPMA have been studied extensively in recent years, but there is still much to be learned. Future research should focus on elucidating the exact mechanism of action of 3-HPMA and exploring its potential therapeutic applications. In addition, further studies should be conducted to determine the optimal concentration of 3-HPMA for various applications. Finally, further research should be conducted to identify potential interactions between 3-HPMA and other compounds.
Synthesemethoden
3-HPMA can be synthesized through various chemical methods. The most commonly used method is the Fischer indole synthesis, which involves the reaction of aniline and 3-methoxy-4-hydroxybenzaldehyde in the presence of a catalyst. This method has been used to synthesize 3-HPMA in various concentrations, such as 95%.
Wissenschaftliche Forschungsanwendungen
3-HPMA has been studied extensively in recent years due to its potential medicinal properties. In vitro studies have shown that 3-HPMA has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and Multiple Sclerosis. In addition, 3-HPMA has been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNRKCTYODXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688715 |
Source


|
| Record name | 4'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-26-3 |
Source


|
| Record name | 4'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














